2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide
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Overview
Description
2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide is an organic compound with the molecular formula C14H19NO3. It is known for its unique structure, which includes an acetyl group, a hydroxy group, a methyl group, and a phenyl group attached to a pentanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-methylpentanoic acid and aniline.
Acetylation: The first step involves the acetylation of 4-hydroxy-3-methylpentanoic acid using acetic anhydride in the presence of a catalyst like sulfuric acid to form 2-acetyl-4-hydroxy-3-methylpentanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 2-acetyl-4-oxo-3-methyl-N-phenylpentanamide
Reduction: Formation of 2-acetyl-4-hydroxy-3-methyl-N-phenylpentanol
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Acetyl-4-hydroxy-3-methyl-N-phenylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The
Properties
CAS No. |
62672-72-4 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-acetyl-4-hydroxy-3-methyl-N-phenylpentanamide |
InChI |
InChI=1S/C14H19NO3/c1-9(10(2)16)13(11(3)17)14(18)15-12-7-5-4-6-8-12/h4-10,13,16H,1-3H3,(H,15,18) |
InChI Key |
JUNYJPPOBVAXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)O)C(C(=O)C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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